molecular formula C15H16N2O2S B2858716 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189918-51-1

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2858716
CAS No.: 1189918-51-1
M. Wt: 288.37
InChI Key: FRZIVHCYAXCXHV-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:

  • Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate starting materials, such as 4-ethylphenylamine and a suitable thiadiazine precursor.

  • Oxidation: The resulting intermediate is then oxidized to introduce the sulfone group, forming the final compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the ethyl group on the phenyl ring may be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • Oxidation: Sulfone derivatives

  • Reduction: Reduced benzothiadiazine derivatives

  • Substitution: Substituted ethylphenyl derivatives

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It may serve as a probe or inhibitor in biological studies, helping to understand various biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Benzothiadiazines: Other benzothiadiazine derivatives with different substituents on the phenyl ring.

  • Sulfones: Other sulfone-containing compounds with varying structures.

Uniqueness: 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific ethylphenyl group, which can influence its chemical properties and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)20(18,19)17-15/h3-10,15-17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIVHCYAXCXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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